molecular formula C10H6BrNO3 B11852854 7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B11852854
M. Wt: 268.06 g/mol
InChI Key: ONVGQVPSEWTAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid typically involves the bromination of 3,4-dihydro-4-oxoquinoline-3-carboxylic acid. One common method includes the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the 7th position of the quinoline ring . The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 7-Fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid
  • 7-Iodo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .

Biological Activity

7-Bromo-3,4-dihydro-4-oxoquinoline-3-carboxylic acid (also referred to as 7-Bromo-quinoline derivative) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of various substituted quinoline derivatives with appropriate reagents under controlled conditions. The compound features a bromo substituent at the 7-position and a carboxylic acid functional group at the 3-position, which are crucial for its biological activity.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H8BrN1O3
Molecular Weight273.08 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that derivatives of quinoline compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed moderate efficacy against resistant strains, making it a candidate for further development in antibiotic therapies .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Activity Type
7-Bromo-3,4-dihydro-4-oxoquinoline32Moderate against Gram-positive
Other derivativesVariesVariable based on structure

Antiviral Activity

In a study focusing on HIV integrase inhibitors, it was noted that quinoline derivatives similar to 7-Bromo-3,4-dihydro-4-oxoquinoline showed promising results in inhibiting HIV replication. The mechanism involved disruption of viral DNA integration into the host genome .

Case Study: HIV Integrase Inhibition
A series of experiments were conducted comparing the IC50 values of various quinoline derivatives. The findings suggested that structural modifications at specific positions significantly influenced antiviral activity. For instance, compounds with halogen substitutions at the 7-position exhibited enhanced inhibitory effects compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. The presence of electron-withdrawing groups such as bromine at the 7-position enhances lipophilicity and bioactivity. Conversely, modifications at the carboxylic acid group can significantly alter solubility and interaction with biological targets.

Table 3: Summary of SAR Findings

Substituent PositionTypeEffect on Activity
7BromoIncreased activity
3Carboxylic AcidEssential for binding
VariousAlkyl groupsVariable effects

Properties

IUPAC Name

7-bromo-4-oxo-3H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVGQVPSEWTAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CC(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.